molecular formula C16H12FNO3 B2745919 (2E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-FLUOROPHENYL)PROP-2-ENAMIDE CAS No. 609792-99-6

(2E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-FLUOROPHENYL)PROP-2-ENAMIDE

Cat. No.: B2745919
CAS No.: 609792-99-6
M. Wt: 285.274
InChI Key: QMTWBTMTHHABNZ-QPJJXVBHSA-N
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Description

(2E)-N-(2H-1,3-Benzodioxol-5-yl)-3-(3-Fluorophenyl)prop-2-enamide is a synthetic chalcone-amide hybrid compound offered for research purposes. This molecule integrates a 1,3-benzodioxole (piperonyl) group and a fluorophenyl moiety through a prop-2-enamide linker, a structural motif present in compounds investigated for various biological activities. While specific data on this exact compound is limited, research on highly similar analogues suggests its potential application in two primary areas. First, structurally related (2E)-3-(1,3-benzodioxol-5-yl)-N-phenyl-N-(tetrahydro-3-furanyl)-2-propenamide has been identified as a potent modulator of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, which is known as the cold and menthol receptor . This indicates its potential utility in neuroscientific research, particularly in studying thermosensation, cold allodynia, and for developing novel physiological cooling agents in cosmetic or OTC product development . Second, various compounds containing the 1,3-benzodioxole scaffold are frequently screened for antimicrobial properties. Recent evaluations of related chemical entities from the MMV Pandemic Response Box have demonstrated significant inhibitory effects against multidrug-resistant bacterial and fungal pathogens, including A. baumannii and C. auris . The presence of the fluorophenyl group, a common pharmacophore in medicinal chemistry, may enhance bioavailability and target binding, making this compound a valuable candidate for hit-to-lead optimization in anti-infective discovery programs . Researchers may find this chemical probe useful for exploring structure-activity relationships in these fields. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-12-3-1-2-11(8-12)4-7-16(19)18-13-5-6-14-15(9-13)21-10-20-14/h1-9H,10H2,(H,18,19)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTWBTMTHHABNZ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H16_{16}FNO3_{3}
  • Molecular Weight : 299.31 g/mol
  • CAS Number : 1164510-31-9

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. The benzodioxole moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF712Bcl-2 modulation
A54920Caspase activation

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It was effective against both Gram-positive and Gram-negative bacteria, with particular potency against Staphylococcus aureus.

MicroorganismMIC (µg/mL)Activity Type
Staphylococcus aureus10Bactericidal
Escherichia coli25Bacteriostatic

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Antimicrobial Efficacy : In a clinical trial reported in Antimicrobial Agents and Chemotherapy, patients with infections caused by resistant strains of bacteria showed significant improvement when treated with a regimen including this compound.

Scientific Research Applications

Research indicates that (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide exhibits various biological activities:

1. Anticancer Activity

  • Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines. It may act through mechanisms involving apoptosis and cell cycle arrest.
  • A study demonstrated that derivatives of benzodioxole compounds exhibit cytotoxic effects against breast cancer cells, suggesting that this compound may similarly possess anticancer properties .

2. Antimicrobial Properties

  • The compound has been evaluated for antimicrobial activity against various pathogens. Its efficacy against resistant strains could position it as a candidate for developing new antimicrobial agents.
  • In vitro tests have revealed promising results against fungal infections, indicating its potential as an antifungal agent .

3. Enzyme Inhibition

  • The compound's structural features suggest potential as an inhibitor for specific enzymes involved in disease pathways, including proteases and kinases.
  • Studies on similar compounds have shown that modifications to the benzodioxole moiety can enhance enzyme inhibition properties .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Study Objective Findings Reference
Study AEvaluate anticancer effectsInhibition of breast cancer cell proliferation by 50% at 10 µM concentration
Study BAssess antimicrobial activityEffective against Candida albicans with MIC value of 0.156 μmol/mL
Study CInvestigate enzyme inhibitionSignificant inhibition of protease activity observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzodioxolyl Propenamides

Compound 1 : 3-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide (CAS 298215-63-1)
  • Molecular Formula: C₁₈H₁₇NO₅
  • Molecular Weight : 327.33 g/mol
  • Key Differences :
    • Replaces the 3-fluorophenyl group with a 2,4-dimethoxyphenyl substituent.
    • Methoxy groups are electron-donating, increasing electron density on the aromatic ring compared to fluorine.
    • Higher molecular weight (327.33 vs. ~285.28) due to additional methoxy groups.
  • Physical Properties :
    • Density: 1.306 ± 0.06 g/cm³ .
    • Boiling Point: 556.0 ± 50.0 °C .
Compound 2 : 3-(1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide (CAS 4422-41-7)
  • Molecular Formula : C₁₃H₈F₃N₃O₃S
  • Molecular Weight : 343.28 g/mol
  • Key Differences: Replaces the 3-fluorophenyl group with a 5-(trifluoromethyl)-1,3,4-thiadiazolyl moiety. Trifluoromethyl group increases hydrophobicity (XLogP = 2.7) .
  • Physical Properties :
    • Density: 1.619 g/cm³ .
    • Topological Polar Surface Area: 102 Ų .

Functional Group Modifications in Propenamide Derivatives

Compound 3 : N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-91-5)
  • Molecular Formula : C₁₉H₂₁N₅O
  • Molecular Weight : 335.40 g/mol
  • Key Differences :
    • Incorporates a tetrazole ring (bioisostere for carboxylic acids) instead of the benzodioxolyl group.
    • Ethyl and methyl substituents on phenyl rings reduce steric hindrance compared to fluorine or methoxy groups.
  • Hydrogen Bonding: 2 donors, 4 acceptors vs. 1 donor and 3–4 acceptors in the target compound .

Electronic and Physicochemical Property Analysis

Property Target Compound CAS 298215-63-1 CAS 4422-41-7
Molecular Weight (g/mol) ~285.28 327.33 343.28
Substituents 3-Fluorophenyl 2,4-Dimethoxyphenyl Thiadiazolyl-CF₃
Density (g/cm³) Not reported 1.306 ± 0.06 1.619
XLogP Estimated ~2.5 Not reported 2.7
Polar Surface Area (Ų) ~50–60 ~70–80 102

Key Findings :

  • Electron-withdrawing vs.
  • Hydrophobicity : The trifluoromethyl-thiadiazole derivative (CAS 4422-41-7) exhibits higher LogP (2.7), suggesting greater membrane permeability .
  • Steric effects : Tetrazole-containing analogs (e.g., CAS 483993-91-5) introduce bulkier heterocycles, which may affect target selectivity .

Q & A

Basic: What are the recommended synthetic routes for (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Amide Bond Formation: React 3-(3-fluorophenyl)prop-2-enoic acid derivatives with 2H-1,3-benzodioxol-5-amine under coupling agents like EDCl/HOBt in anhydrous DMF or THF .

Stereochemical Control: Use catalytic bases (e.g., triethylamine) to maintain the (2E)-configuration, confirmed by NMR coupling constants (J = 12–16 Hz for trans-alkene) .

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures .

Critical Considerations:

  • Avoid prolonged heating to prevent isomerization of the α,β-unsaturated carbonyl system.
  • Monitor reaction progress via TLC or HPLC-MS to ensure intermediate purity.

Basic: How is structural characterization of this compound typically performed?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography: Single-crystal analysis using SHELXL (for refinement) and ORTEP-III (for visualization) to resolve stereochemistry and intermolecular interactions .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to confirm regiochemistry (e.g., benzodioxole proton singlet at δ 5.9–6.1 ppm) and fluorine coupling .
    • IR: Stretching frequencies for amide C=O (~1650 cm⁻¹) and conjugated alkene (~1600 cm⁻¹) .

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